Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound with a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is primarily used for research purposes and has shown potential in various scientific applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves multiple steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit similar biological activities.
Uniqueness
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms and the presence of a cyclopropyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused bicyclic structure that contributes to its biological properties. The molecular formula is C10H12N4O2, and it features a cyclopropyl group which enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression .
- Receptor Modulation : It interacts with specific receptors in cellular signaling pathways. Studies indicate that it may act as a modulator of AMPA receptors (AMPARs), which are involved in excitatory neurotransmission .
- DNA Interaction : Preliminary research suggests potential interactions with DNA, impacting gene expression and cellular functions.
Anticancer Activity
This compound has demonstrated significant anticancer properties. In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. The IC50 values for different cancer cell lines range from low micromolar concentrations (0.08–12.07 mM) depending on the specific type of cancer being targeted .
Antiinflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
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Study on Anticancer Activity : A study highlighted its ability to inhibit tubulin polymerization effectively. The compound was tested against several cancer cell lines (A549, MCF-7) with promising results indicating its potential as an anticancer agent .
Cell Line IC50 (μM) A549 5.33 MCF-7 3.67 HCT-116 2.28 - Inflammation Model : Another study assessed its effects on TNF-alpha release in mouse models. The results showed a significant reduction in TNF-alpha levels at concentrations as low as 10 mM, indicating strong anti-inflammatory potential .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)10-9(7-2-3-7)13-8-6-12-4-5-14(8)10/h7,12H,2-6H2,1H3 |
InChI Key |
ATJNDMCYBXJGQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCNC2)C3CC3 |
Origin of Product |
United States |
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